molecular formula C8H7BrO3 B3007721 2-(3-Bromo-5-hydroxyphenyl)acetic acid CAS No. 934241-94-8

2-(3-Bromo-5-hydroxyphenyl)acetic acid

Cat. No. B3007721
CAS RN: 934241-94-8
M. Wt: 231.045
InChI Key: HEVGCOVCYZLVOV-UHFFFAOYSA-N
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Description

The compound of interest, 2-(3-Bromo-5-hydroxyphenyl)acetic acid, is a brominated derivative of hydroxyphenylacetic acid. While the specific compound is not directly studied in the provided papers, related compounds and their properties, synthesis, and analysis methods are discussed. For instance, 2-(3-Bromo-4-methoxyphenyl)acetic acid, a similar compound, was synthesized with a high yield and its molecular structure was analyzed, showing the orientation of substituents and their electronic effects .

Synthesis Analysis

The synthesis of related compounds involves regioselective bromination, as demonstrated in the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid, where bromine in acetic acid was used to achieve an 84% yield . This suggests that a similar approach could be applied to synthesize 2-(3-Bromo-5-hydroxyphenyl)acetic acid, with considerations for protecting the hydroxy group during the bromination process.

Molecular Structure Analysis

The molecular structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid provides insights into the potential structure of 2-(3-Bromo-5-hydroxyphenyl)acetic acid. The methoxy group and the phenyl ring are almost coplanar, and the acetic acid substituent is significantly tilted relative to the ring. The electron-withdrawing nature of the bromine atom and the electron-donating properties of other substituents influence the bond angles . These structural features are likely to be similar in 2-(3-Bromo-5-hydroxyphenyl)acetic acid, with the hydroxy group contributing to additional hydrogen bonding.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of 2-(3-Bromo-5-hydroxyphenyl)acetic acid. However, the study of molecular cocrystals involving 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with carboxylic acids reveals hydrogen bonding motifs and weak π-π interactions, which could be relevant for understanding the reactivity and interaction of brominated phenylacetic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their stability, solubility, and hydrogen bonding capabilities, are discussed. For example, the strong O—H∙∙∙O hydrogen-bonded dimers formed by 2-(3-Bromo-4-methoxyphenyl)acetic acid in the crystal structure indicate a propensity for hydrogen bonding, which could also be expected for 2-(3-Bromo-5-hydroxyphenyl)acetic acid . Additionally, the use of high-performance liquid chromatography (HPLC) for the analysis of acidic metabolites suggests that similar analytical techniques could be employed for the physical and chemical characterization of 2-(3-Bromo-5-hydroxyphenyl)acetic acid .

Scientific Research Applications

Metabolic Pathways in Rats

2-(3-Bromo-5-hydroxyphenyl)acetic acid has been identified as a metabolite in rats. In a study of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) metabolism, various metabolites including 2-(4-Bromo-2,5-dimethoxyphenyl)-ethanol, 4-bromo-2,5-dimethoxyphenylacetic acid, and related compounds were identified, suggesting multiple metabolic pathways operative in rats (Kanamori et al., 2002).

Role in Oxidative Stress and Antioxidant Activity

A study on marine red algae identified bromophenols, including 2-(3-Bromo-5-hydroxyphenyl)acetic acid, which exhibited significant antioxidant activities. These compounds were found to scavenge alpha, alpha-diphenyl-beta-picrylhydrazyl (DPPH) radicals, indicating potential applications in oxidative stress mitigation and food preservation (Li et al., 2007).

Analytical Chemistry and Biomarker Research

In analytical chemistry, 2-(3-Bromo-5-hydroxyphenyl)acetic acid has been involved in methods for determining related compounds in biological samples. A study established a method for the determination of 4-hydroxyphenyl acetic acid and related compounds in human urine, which could be instrumental in cancer biomarker discovery (Yang et al., 2017).

Synthesis and Molecular Structure Studies

Research into the molecular structure of related bromophenol derivatives has been conducted. For instance, studies focused on the synthesis and crystal structure of compounds like 2-(3-Bromo-4-methoxyphenyl)acetic acid, providing insights into their chemical properties and potential applications in material science and pharmaceuticals (Guzei et al., 2010).

Potential Use in Novel Material Synthesis

Research on novel polymeric materials has explored the use of bromophenol derivatives. These studies aimed to understand the thermal properties and solubility of new polymeric materials, which could have various industrial applications (Kamel et al., 2019).

Safety and Hazards

The safety information for “2-(3-Bromo-5-hydroxyphenyl)acetic acid” indicates that it is harmful if swallowed, in contact with skin, or inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing skin thoroughly after handling .

properties

IUPAC Name

2-(3-bromo-5-hydroxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4,10H,3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVGCOVCYZLVOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)Br)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromo-5-hydroxyphenyl)acetic acid

CAS RN

934241-94-8
Record name 2-(3-bromo-5-hydroxyphenyl)acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The product of step (iv) (4.5 g), in glacial acetic acid (30 ml) was treated with 48% aqueous HBr (30 ml) and heated at 100° C. for 24 h. The reaction mixture was partitioned between water and ethyl acetate, the organics were separated then dried (MgSO4) and evaporated under reduced pressure to give a tan solid which was triturated with ether/isohexane (4.24 g).
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

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